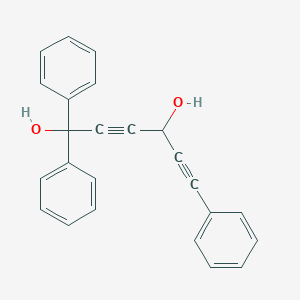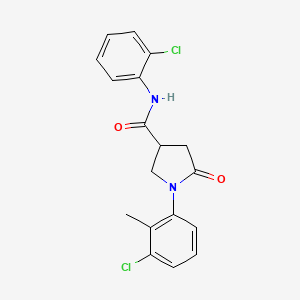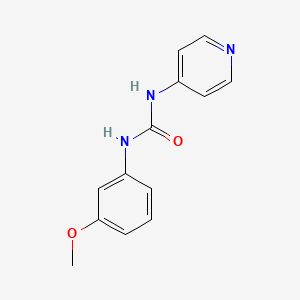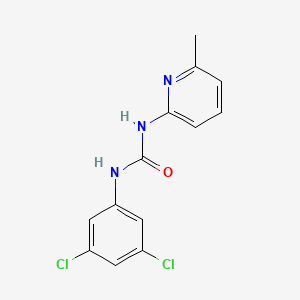
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,6-triphenyl-2,5-hexadiyne-1,4-diol” is a complex organic compound. It has a molecular formula of C24H18O2 and an average mass of 338.398 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2,4-Hexadiyne-1,6-diol” involves the reaction of hexa-2,4-diyne-1,6-diol with p-toluenesulfonyl chloride in tetrahydrofuran, followed by the addition of a solution of potassium hydroxide in water .Molecular Structure Analysis
The molecular structure of “1,1,6-triphenyl-2,5-hexadiyne-1,4-diol” is complex, with multiple phenyl groups attached to a hexadiyne core. The InChI code for a similar compound, “(2R)-1,1,2-triphenyl-1,2-ethanediol”, is 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 .Chemical Reactions Analysis
In a co-crystal of “1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol” and sorbic acid, competitive [2+2] photodimerization and E-Z isomerization reactions occur upon irradiation with 325 nm light .Direcciones Futuras
The future directions for research on “1,1,6-triphenyl-2,5-hexadiyne-1,4-diol” could involve further exploration of its synthesis, chemical reactions, and potential applications. The competitive isomerization and dimerization in co-crystals of similar compounds suggest interesting avenues for future research .
Propiedades
IUPAC Name |
1,1,6-triphenylhexa-2,5-diyne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2/c25-23(17-16-20-10-4-1-5-11-20)18-19-24(26,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABUTUQUQBXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide](/img/structure/B5417421.png)

![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5417454.png)

![2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B5417479.png)
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)




![3-(3-HYDROXYPROPYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5417526.png)
